rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis
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Overview
Description
rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis: is a synthetic organic compound characterized by its spirocyclic structure, which includes a nitrogen and an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol. This step often requires the use of strong acids or bases to facilitate ring closure.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization, alkylation, and salt formation steps sequentially.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability, particularly for the cyclization and alkylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the spirocyclic ring.
Reduction: Reduction reactions can target the spirocyclic ring, potentially leading to ring-opening or modification of the nitrogen and oxygen functionalities.
Substitution: The methyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) under appropriate conditions.
Major Products
Oxidation Products: Oxidized derivatives with modified nitrogen or oxygen functionalities.
Reduction Products: Reduced forms of the spirocyclic ring, potentially leading to ring-opened structures.
Substitution Products: Compounds with modified substituents at the 3-position or other reactive sites.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Drug Development: Used as a scaffold for the development of novel pharmaceutical agents.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-1-azaspiro[4.4]nonane-3,4-diol hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
cis,cis-Spiro[4.4]nonane-1,6-diol: A related compound with axial chirality and different substituents.
Uniqueness
rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2613299-58-2 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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